molecular formula C16H17N5O2S B14985707 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B14985707
M. Wt: 343.4 g/mol
InChI Key: VZKUCFWWUFVRCD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a butanamide chain linked to a 3-phenyl-1,2,4-oxadiazole moiety. This hybrid structure combines the electron-deficient thiadiazole and oxadiazole rings, which are known for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability and electronic properties .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C16H17N5O2S/c1-2-14-19-20-16(24-14)17-12(22)9-6-10-13-18-15(21-23-13)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,17,20,22)

InChI Key

VZKUCFWWUFVRCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antiproliferative properties based on diverse research findings.

Chemical Structure

The compound features a thiadiazole moiety and an oxadiazole ring, which are known for their biological significance. The structural formula can be represented as follows:

C8H13N3O2S\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole DerivativeStaphylococcus aureus16–31.25 μg/mL
Thiadiazole DerivativeEscherichia coli31.25 μg/mL
Thiadiazole DerivativeCandida albicansModerate activity at 31.25–62.5 μg/mL

These findings suggest that the compound may be effective against various microbial pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity Summary

Cell LineIC50 (μg/mL)Mechanism of Action
HCT116 (colon cancer)3.29Induces apoptosis
MCF7 (breast cancer)0.28Tubulin interaction
A549 (lung cancer)0.52DNA fragmentation

The compound's ability to induce apoptosis and inhibit cell growth suggests a mechanism involving interaction with cellular components such as tubulin and DNA .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives, the compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated that it exhibited significant inhibitory effects comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner across different types of cancer cells.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is typically synthesized via condensation of a thioamide with a hydrazide. Key steps include:

  • Coupling : N-Boc-glycine is reacted with hexanoic acid hydrazide using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling agent .

  • Thiation : The intermediate is treated with Lawesson’s reagent to introduce sulfur, forming a thioamide .

  • Cyclization : Acidic conditions (e.g., sulfuric acid) drive cyclization to form the 1,3,4-thiadiazole ring .

StepReagent/ConditionPurposeSource
CouplingEEDQActivate carboxylic acid
ThiationLawesson’s reagentIntroduce sulfur
CyclizationAcidic conditionsForm thiadiazole ring

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is synthesized through cyclization of a hydrazide with a carbonyl group:

  • Coupling : N-Boc-glycine is reacted with hexanoic acid hydrazide .

  • Cyclization : CBr₄ and PPh₃ (triphenylphosphine) facilitate oxidative cyclization to form the oxadiazole ring .

StepReagent/ConditionPurposeSource
CouplingEEDQActivate carboxylic acid
CyclizationCBr₄, PPh₃Oxidative cyclization

Coupling and Final Assembly

The butanamide backbone links the thiadiazole and oxadiazole moieties. The synthesis involves:

  • Amide Bond Formation : The thiadiazole and oxadiazole precursors are coupled via amide bond formation, likely using standard coupling agents (e.g., EEDQ) .

  • Boc-Deprotection : Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., trifluoroacetic acid) .

Electrophilic Substitution

The thiadiazole ring may undergo electrophilic substitution at the C-5 position (ethyl-substituted), facilitated by electron-withdrawing groups. Potential reagents include halogens (e.g., Br₂) or alkylating agents .

MechanismReagentPositionOutcomeSource
Electrophilic substitutionBr₂C-5Bromination

Nucleophilic Reactions

The oxadiazole ring’s carbonyl group (C-5) may participate in nucleophilic acyl substitution . For example:

  • Hydrolysis : Under basic conditions, the amide bond can hydrolyze to form a carboxylate salt.

  • Condensation : Reaction with amines or alcohols could modify the oxadiazole substituent .

MechanismReagentPositionOutcomeSource
HydrolysisNaOH, H₂OAmide bondCarboxylate salt

Biological Interactions

The compound interacts with biological targets (e.g., enzymes or receptors) via hydrogen bonding or hydrophobic interactions. For example:

  • Enzyme inhibition : Thiadiazole-oxadiazole hybrids may inhibit enzymes like GABA transaminase, relevant to neurological disorders .

Analytical Characterization

The structure is confirmed using:

  • NMR spectroscopy : Identifies proton environments (e.g., ethyl groups, amide protons) .

  • Mass spectrometry : Validates molecular weight (C₁₈H₂₀N₆OS₂).

  • IR spectroscopy : Detects amide (N-H stretch) and heterocyclic (C=S/C=N) bonds .

TechniqueKey ObservationsSource
NMREthyl groups, amide protons
MSMolecular weight confirmation

Structural Data

  • Molecular formula : C₁₈H₂₀N₆OS₂.

  • SMILES notation : CCCC(=O)NC1=NN=C(S1)CC (partial structure) .

  • Key features : Butanamide backbone linking thiadiazole (S-containing) and oxadiazole (N/O-containing) rings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to derivatives synthesized in related studies. Below is a detailed analysis of key analogs and their properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield (%) Notable Properties/Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide C₁₇H₁₇N₅O₂S 367.42 Not reported Thiadiazole, oxadiazole, butanamide Not reported Hypothesized electronic/biological activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 160 Thiadiazole, benzamide, isoxazole 70 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 290 Thiadiazole, benzamide, pyridine 80 IR: 1679, 1605 cm⁻¹ (2C=O); High thermal stability
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) C₂₄H₂₀N₄O₃S 444.52 200 Thiadiazole, ester, nicotinic acid 80 IR: 1715 cm⁻¹ (ester C=O); Moderate solubility
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I) Variable (aryl groups) ~300–400 Not reported Thiosemicarbazide, pyridine Not reported Plant growth promotion at low concentrations

Key Observations:

Structural Variations :

  • The target compound’s ethyl-thiadiazole and phenyl-oxadiazole substituents distinguish it from benzamide-linked analogs (e.g., 6, 8a–c) . The butanamide chain may enhance flexibility and solubility compared to rigid benzamide derivatives.
  • Pyridine- and nicotinic acid-containing analogs (8a–b) exhibit higher molecular weights (414–444 g/mol) and melting points (200–290°C), likely due to extended conjugation and intermolecular interactions .

Synthetic Efficiency: Yields for thiadiazole derivatives in range from 70–80%, achieved via reflux with hydroxylamine or active methylene compounds .

Spectroscopic and Analytical Data :

  • IR spectra of analogs (e.g., 6, 8a) confirm carbonyl (C=O) stretches at 1605–1715 cm⁻¹, consistent with the target compound’s amide group .
  • Elemental analysis (e.g., 8a: C 66.49% vs. calc. 66.65%) validates purity in synthesized analogs, a critical benchmark for the target compound .

The phenyl-oxadiazole group in the target compound may enhance π-π stacking interactions in materials science applications compared to simpler aryl groups .

Methodological Considerations

  • Computational Modeling : Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) could predict the target compound’s electronic properties, aiding in rational design.
  • Crystallography : SHELX software is widely used for structural validation of similar heterocycles, ensuring accurate bond-length and angle measurements.

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